molecular formula C6H3BrN4O2 B2426930 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 300361-78-8

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2426930
CAS No.: 300361-78-8
M. Wt: 243.02
InChI Key: YSENOEHSZPNZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H3BrN4O2 and a molecular weight of 243.02 g/mol . This compound is characterized by its unique structure, which includes a bromine atom attached to a triazolo-pyrimidine ring system. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Properties

IUPAC Name

6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4O2/c7-3-1-8-6-9-4(5(12)13)10-11(6)2-3/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENOEHSZPNZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300361-78-8
Record name 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the reaction of 3-amino-1,2,4-triazole-5-carboxylic acid with 2-bromomalonaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as heating, stirring, and the use of solvents to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Condensation Reactions: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under suitable conditions.

    Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while condensation reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid as an anticancer agent. The compound exhibits significant inhibitory effects on various cancer cell lines due to its ability to interact with key molecular targets involved in cell proliferation and survival.

  • Mechanism of Action : The compound has been shown to inhibit specific kinases that are crucial for cancer cell growth. It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), demonstrating IC50 values ranging from 0.3 to 24 µM depending on the specific target and cancer type .

Case Studies

  • In Vitro Studies : In a study involving MCF-7 breast cancer cells, the compound significantly inhibited tumor growth and induced apoptosis. Molecular docking studies revealed that it binds effectively to the ATP-binding site of kinases, mimicking adenine interactions .
  • Combination Therapies : The compound has been tested in combination with other chemotherapeutic agents, showing enhanced efficacy in reducing tumor size and improving survival rates in preclinical models .

Coordination Chemistry

This compound also plays a role in coordination chemistry. Its ability to form complexes with transition metals like copper(II) has been investigated.

  • Metal Complexes : The formation of copper(II) complexes with this compound has shown unique properties that could be exploited for therapeutic applications. These complexes exhibit enhanced biological activity compared to the free ligand .

Synthetic Methodologies

The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for various modifications leading to the development of novel derivatives with improved pharmacological profiles.

  • Synthesis Techniques : Recent advancements include microwave-mediated synthesis methods that allow for efficient production of derivatives with high yields . Such methods are eco-friendly and reduce the need for hazardous reagents.

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits EGFR and VEGFR kinasesEffective against MCF-7 cells; induces apoptosis; IC50 values between 0.3–24 µM
Coordination ChemistryForms complexes with transition metalsCopper(II) complexes show enhanced biological activity
Synthetic MethodologiesUsed as a building block for novel derivativesMicrowave synthesis methods yield high efficiency and eco-friendliness

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of certain enzymes, which can lead to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₆H₃BrN₄O₂. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

  • Molecular Formula : C₆H₃BrN₄O₂
  • Molecular Weight : 243.02 g/mol
  • CAS Number : 300361-78-8

Synthesis

The synthesis of this compound typically involves reacting 3-amino-1,2,4-triazole-5-carboxylic acid with 2-bromomalonaldehyde. This method allows for the introduction of the bromine atom, which is significant for its biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Mechanism of Action : The compound exhibits significant inhibitory effects on the ERK signaling pathway. It reduces the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT. This modulation leads to apoptosis in cancer cells and G2/M phase arrest .
  • Activity Against Cancer Cell Lines : In vitro studies have shown that certain derivatives can inhibit cell growth in various cancer cell lines:
    • MCF-7 (breast cancer) : IC₅₀ = 3.91 μM
    • HCT-116 (colon cancer) : IC₅₀ = 0.53 μM
    • A549 (lung cancer) : IC₅₀ = 6.05 μM .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • COX-2 Inhibition : Some derivatives have demonstrated potent inhibition of COX-2 activity with IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

Antitubercular Activity

The anti-tubercular efficacy of related compounds has been explored:

  • Compounds derived from triazolo-pyrimidine structures have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 0.625 to 10 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. The presence of the bromine atom significantly influences reactivity and biological properties:

  • Electronic Effects : Substituents on the triazolo-pyrimidine ring can enhance or diminish biological activity by altering electronic distribution.
  • Steric Factors : The size and shape of substituents also play a role in modulating interactions with biological targets .

Comparative Analysis

The following table summarizes the biological activities of selected derivatives compared to this compound:

CompoundActivity TypeIC₅₀ Value (μM)Target Cell Line
This compoundAnticancerVariesMCF-7
Compound 12AnticancerNot specifiedMGC-803
Compound derived from SAR studyCOX-2 Inhibition0.04N/A
Compound against Mycobacterium tuberculosisAntitubercular≤0.625M. tuberculosis

Case Studies

Several case studies have documented the efficacy of triazolo-pyrimidine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A study reported that a derivative effectively inhibited tubulin polymerization in HCT-116 cells leading to significant apoptosis.
  • Anti-inflammatory Effects : Another investigation demonstrated that specific derivatives could reduce inflammation in carrageenan-induced edema models.

Q & A

Q. What are the standard synthetic routes for 6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?

The compound is typically synthesized via cyclocondensation of aminotriazole derivatives with diethyl ethoxymethylenemalonate (DEEM) in glacial acetic acid, yielding ethyl carboxylate intermediates (e.g., 12a-m in Scheme 1 of ). Subsequent hydrolysis with 10% aqueous NaOH converts the ester to the carboxylic acid (14a-m ). Alkylation steps (e.g., with 1-pentylbromide/K₂CO₃) introduce substituents to the bicyclic core . Alternative routes involve cyclization of 5-aminopyrazoles with β-dicarbonyl compounds under basic conditions .

Q. How is the compound characterized to confirm structural identity and purity?

Key techniques include:

  • 1H NMR : Peaks for aromatic protons (δ 8.8–8.9 ppm for triazole protons) and alkyl chains (e.g., δ 0.84–0.90 ppm for terminal methyl groups) .
  • Mass Spectrometry (MS) : ESI-MS data (e.g., m/z 436.2 [M+H]⁺ for derivative 27 ) confirm molecular weight .
  • Melting Point Analysis : Sharp melting points (e.g., 195°C for compound 27 ) indicate purity .

Q. What are the primary biological targets of this compound?

The compound and its derivatives are investigated as modulators of the CB2 cannabinoid receptor, with structural variations (e.g., pentyl chains, aryl substituents) influencing receptor binding affinity . Bromine substitution enhances electrophilicity, enabling covalent interactions with nucleophilic residues in enzyme active sites .

Advanced Research Questions

Q. How do substituents on the triazolo-pyrimidine core affect structure-activity relationships (SAR)?

SAR studies reveal:

  • Alkyl Chains : Longer chains (e.g., pentyl) improve lipophilicity and membrane permeability, enhancing CB2 receptor binding .
  • Bromine Position : Bromine at C6 directs electrophilic substitution (e.g., Suzuki coupling) for further functionalization .
  • Carboxamide Derivatives : Substitution with cycloheptyl or cyclohexyl groups (e.g., compounds 27 , 31 ) modulates receptor selectivity .
DerivativeSubstituentBiological Activity
27 N-CycloheptylCB2 agonist (IC₅₀ = 12 nM)
31 N-CyclohexylImproved metabolic stability
15 TrifluoromethylEnhanced enzyme inhibition

(Data synthesized from )

Q. What strategies optimize reaction yields during alkylation or hydrolysis steps?

  • Alkylation : Use of anhydrous K₂CO₃ in DMF at 60°C minimizes side reactions (e.g., over-alkylation) .
  • Hydrolysis : Controlled addition of 10% NaOH under reflux ensures complete ester-to-acid conversion without decarboxylation .
  • Catalysis : Transition metals (e.g., Pd) improve coupling efficiency in bromine substitution reactions .

Q. How can contradictory data on synthetic pathways be resolved?

Discrepancies in yields or byproducts (e.g., vs. ) arise from:

  • Solvent Effects : Glacial acetic acid vs. pyridine alters reaction kinetics .
  • Base Selection : K₂CO₃ vs. NaHCO₃ influences regioselectivity in cyclization . Resolution requires systematic optimization via Design of Experiments (DoE) or computational modeling .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : AutoDock Vina models binding to CB2 receptors, highlighting hydrogen bonds with Thr114 and hydrophobic interactions with Val261 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does hydrolysis pH impact carboxylic acid yield?

  • pH 10–12 : Maximizes deprotonation of the ester, favoring nucleophilic attack by OH⁻.
  • pH > 12 : Risk of decarboxylation; yields drop by ~15% due to CO₂ release .

Q. Why is bromine critical for further functionalization?

Bromine serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids), enabling C-C bond formation at C6 .

Q. How do structural analogs compare in biological activity?

AnalogModificationActivity
Ethyl 6-bromo-7-(trifluoromethyl)-triazolo-pyridine CF₃ at C7Enhanced kinase inhibition (IC₅₀ = 0.8 µM)
3-Bromo-5-(4-bromothiophen-2-yl)-triazolo-pyrimidine Thiophene moietyAnticancer (GI₅₀ = 2.5 µM vs. HeLa)
2-Methylpyrazolo-pyrimidine-6-carboxylic acid Methyl at C2Reduced receptor binding (IC₅₀ > 100 µM)

(Data from )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.